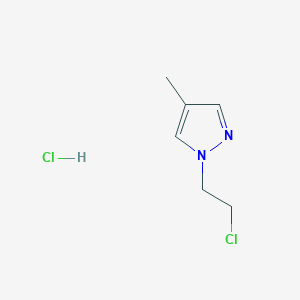

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as “2-chloroethylamine hydrochloride”, involves the use of ethanolamine hydrochloride and chlorine. This method has the advantages of easily available raw materials, mild reaction conditions, complex generated mixture, and difficult product separation .

Chemical Reactions Analysis

A selective and sensitive novel reverse-phase method was developed and validated successfully using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .

Scientific Research Applications

Synthesis and Biological Activity

Pyrazole derivatives are extensively utilized in medicinal chemistry due to their pharmacophore role in many biologically active compounds. Their synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties (Dar & Shamsuzzaman, 2015). Methyl substituted pyrazoles, in particular, have shown potent medicinal properties and have been the focus of synthetic approaches and medical significance analyses (Sharma et al., 2021).

Anticancer Applications

The exploration of pyrazoline derivatives in the development of new anticancer agents highlights the versatility of pyrazole compounds. Various synthetic strategies have been employed to create pyrazoline derivatives showing significant biological effects. These efforts align with the broader aim of designing more active biological agents through modifications and derivatizations of pyrazole-based compounds (Ray et al., 2022).

Anti-Inflammatory and Antiviral Properties

Pyrazole scaffolds have been identified as effective in designing anti-viral and anti-inflammatory therapeutics. Their success against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2 demonstrates the compound's potential in pharmacological applications. This diversity in biological activity has drawn considerable attention from scientists, encouraging further exploration of pyrazole chemistry and pharmacology (Karati et al., 2022).

Multicomponent Synthesis for Bioactive Derivatives

Recent advancements in the multicomponent synthesis of pyrazole derivatives underline the efficiency of creating biologically active molecules. These approaches have facilitated the development of compounds with antibacterial, anticancer, antifungal, and anti-inflammatory properties, among others. The synthesis leverages the pot, atom, and step economy, demonstrating the potential for pyrazole derivatives in medicinal chemistry (Becerra et al., 2022).

Safety and Hazards

“1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride” is likely to be hazardous, similar to “1-(2-Chloroethyl)pyrrolidine hydrochloride”, which is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name |

1-(2-chloroethyl)-4-methylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPXRSYRLMHCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-ethyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1434453.png)

![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434454.png)

![8-Oxa-2-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1434455.png)

![6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434456.png)

![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)